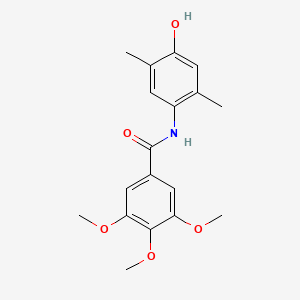

N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

Molecular Formula |

C18H21NO5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C18H21NO5/c1-10-7-14(20)11(2)6-13(10)19-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |

InChI Key |

HVPURWVVZXNRKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3,4,5-trimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) at 60–70°C for 3 hours to generate the acyl chloride in situ. After removing excess thionyl chloride under reduced pressure, the crude chloride is dissolved in anhydrous dichloromethane (DCM) and added dropwise to a solution of 4-amino-2,5-dimethylphenol (1.1 equiv) and triethylamine (3.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and recrystallization from methanol to yield the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 48–52% |

| Purity (HPLC) | >95% |

| Recrystallization Solvent | Methanol |

This method, while reliable, faces challenges due to the hygroscopic nature of the acyl chloride and competing side reactions at the phenolic -OH group. Protection of the phenol as a silyl ether (e.g., tert-butyldimethylsilyl) prior to amidation has been reported in analogous systems to suppress oxidation.

Coupling Reagent-Mediated Synthesis

Modern approaches employ carbodiimide-based coupling agents to bypass acyl chloride intermediates. A representative protocol from patent literature uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate 3,4,5-trimethoxybenzoic acid directly.

Stepwise Activation and Amide Bond Formation

A solution of 3,4,5-trimethoxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF is stirred at 25°C for 30 minutes. 4-Amino-2,5-dimethylphenol (1.0 equiv) is added, and the reaction is maintained at 40°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the amide in 65–70% yield.

Advantages:

-

Eliminates handling of moisture-sensitive acyl chlorides.

-

Higher yields due to suppressed side reactions.

Limitations:

-

Requires chromatographic purification, increasing operational costs.

-

Residual coupling agents may complicate downstream applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. Adapting methodologies from quinoline-based amides, a 20-minute microwave protocol achieves complete conversion.

Optimized Microwave Parameters

3,4,5-Trimethoxybenzoic acid (1.0 equiv) and 4-amino-2,5-dimethylphenol (1.05 equiv) are suspended in toluene with catalytic p-toluenesulfonic acid (0.1 equiv). The mixture is irradiated at 150°C (300 W) for 20 minutes, followed by extraction with ethyl acetate and solvent evaporation. Yield: 78%.

Comparison with Conventional Heating:

| Method | Time | Yield |

|---|---|---|

| Reflux (6h) | 6h | 52% |

| Microwave (20min) | 0.33h | 78% |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to enhance sustainability. Ball milling 3,4,5-trimethoxybenzoic acid and 4-amino-2,5-dimethylphenol with NaHCO₃ (1.5 equiv) at 30 Hz for 45 minutes yields 60% product. While lower yielding than solution-phase methods, this approach eliminates organic solvents and reduces waste.

Structural Validation and Analytical Data

All synthetic routes require rigorous characterization:

Chemical Reactions Analysis

HDMF undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its diverse chemical behavior. The major products formed from these reactions are essential for understanding its applications.

Scientific Research Applications

Chemistry:: HDMF finds applications in flavor and fragrance chemistry. Its unique aroma profile makes it valuable for enhancing food and beverage products.

Biology and Medicine:: Research explores HDMF’s potential biological effects. It may interact with molecular targets and pathways, impacting cellular processes.

Industry:: HDMF’s use extends beyond food. It’s employed in perfumery, cosmetics, and other industrial applications.

Mechanism of Action

The precise mechanism by which HDMF exerts its effects remains an active area of study. Researchers investigate its interactions with cellular components and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide, highlighting variations in substituents, physical properties, and spectral characteristics:

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., OCH₃ in 4c ) increase electron density on the aromatic ring, while electron-withdrawing substituents (e.g., CN in ) reduce it, altering reactivity and binding interactions.

Melting Points :

- Compounds with hydroxyl groups (e.g., 4d in , MP 214–216°C) generally exhibit lower melting points than methoxy derivatives (e.g., 4c, MP 249–251°C), likely due to disrupted crystal packing by hydrogen bonding.

Spectral Signatures: IR: Hydroxyl stretches (~3200–3600 cm⁻¹) distinguish phenolic analogs from non-hydroxylated derivatives. Halogenated compounds (e.g., ) show C-Br stretches (~600 cm⁻¹). NMR: Methoxy protons resonate at ~3.7–3.9 ppm. Aromatic protons in hydroxy-substituted derivatives are downfield-shifted compared to methoxy or halogenated analogs .

Biological Implications :

- While cytotoxic data for the target compound are absent, structurally related derivatives (e.g., ) demonstrate activity against cancer cell lines, suggesting that the hydroxy and methyl groups may modulate interactions with biological targets.

Biological Activity

N-(4-hydroxy-2,5-dimethylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features several functional groups, including a hydroxyl group and multiple methoxy groups, which contribute to its unique chemical behavior and biological activity. Its structure allows for specific spatial arrangements that influence its interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The biological activity of this compound is mediated through its interaction with various biological macromolecules. Key mechanisms include:

- Enzyme Binding : The compound can form hydrogen bonds with target enzymes such as tyrosinase. These interactions stabilize the compound's conformation and enhance binding affinity.

- Oxidative Stress Modulation : By inhibiting specific enzymes involved in oxidative stress pathways, the compound may reduce the production of reactive oxygen species (ROS), thereby providing cellular protection .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Precursors : The initial step includes synthesizing 4-hydroxy-2,5-dimethylphenylamine.

- Formation of the Amide Linkage : This is achieved by reacting the amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine as a base).

- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Tyrosinase Inhibition Studies : A study demonstrated that structurally similar compounds exhibited IC values in the low micromolar range against tyrosinase activity, suggesting that this compound may exhibit comparable potency.

- Antioxidant Activity Evaluation : Research involving similar benzamide derivatives indicated significant antioxidant activity through DPPH radical scavenging assays. Although specific data for this compound are still emerging, the trend suggests potential efficacy in reducing oxidative damage .

Potential Applications

The diverse biological activities of this compound suggest various applications:

- Cosmetic Industry : Due to its tyrosinase inhibitory effects, it could be formulated into skin-lightening products.

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties position it as a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.